molecular formula C12H18O2 B13080517 2-(Ethoxymethylidene)spiro[4.4]nonan-1-one

2-(Ethoxymethylidene)spiro[4.4]nonan-1-one

Katalognummer: B13080517
Molekulargewicht: 194.27 g/mol
InChI-Schlüssel: YAXGZNYJUIDWBR-MDZDMXLPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Ethoxymethylidene)spiro[44]nonan-1-one is a chemical compound with the molecular formula C12H18O2 It is a spirocyclic ketone, characterized by a unique structure where a spiro carbon connects two rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethylidene)spiro[4.4]nonan-1-one typically involves the reaction of spiro[4.4]nonan-1-one with ethyl formate under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then reacts with ethyl formate to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for 2-(Ethoxymethylidene)spiro[4This would include optimizing reaction conditions to maximize yield and minimize by-products, as well as implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Ethoxymethylidene)spiro[4.4]nonan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(Ethoxymethylidene)spiro[4.4]nonan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Ethoxymethylidene)spiro[4.4]nonan-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function. The specific pathways and molecular targets involved depend on the context of its use, such as in drug development or material science .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Ethoxymethylidene)spiro[4.4]nonan-1-one is unique due to the presence of the ethoxymethylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Eigenschaften

Molekularformel

C12H18O2

Molekulargewicht

194.27 g/mol

IUPAC-Name

(3E)-3-(ethoxymethylidene)spiro[4.4]nonan-4-one

InChI

InChI=1S/C12H18O2/c1-2-14-9-10-5-8-12(11(10)13)6-3-4-7-12/h9H,2-8H2,1H3/b10-9+

InChI-Schlüssel

YAXGZNYJUIDWBR-MDZDMXLPSA-N

Isomerische SMILES

CCO/C=C/1\CCC2(C1=O)CCCC2

Kanonische SMILES

CCOC=C1CCC2(C1=O)CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.